molecular formula C13H11ClN2O4S B15257985 Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate

Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate

Cat. No.: B15257985
M. Wt: 326.76 g/mol
InChI Key: GAWPKNQRTGNAGP-UHFFFAOYSA-N
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Description

Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate (CAS 2090263-33-3) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C13H11ClN2O4S, with a molecular weight of 326.76 g/mol . The compound features a unique molecular architecture, combining a carbamate group protected by a benzyloxycarbonyl (Cbz) group with a reactive chlorosulfonyl moiety on a pyridine ring. This structure makes it a versatile intermediate for constructing more complex molecules. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions with various amines and alcohols, facilitating the creation of sulfonamides and sulfonate esters. Simultaneously, the Cbz-protected carbamate can be selectively manipulated or deprotected, which is a fundamental transformation in synthetic organic chemistry, particularly in the synthesis of amines and heterocycles . The primary research applications for this compound are in the development of novel pharmaceutical agents and as a key scaffold in drug discovery projects. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, as the chlorosulfonyl group can be moisture-sensitive and may decompose upon contact with water to release hydrogen chloride. It is typically supplied and stored under controlled conditions and may require cold-chain transportation to ensure stability .

Properties

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

benzyl N-(5-chlorosulfonylpyridin-3-yl)carbamate

InChI

InChI=1S/C13H11ClN2O4S/c14-21(18,19)12-6-11(7-15-8-12)16-13(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

GAWPKNQRTGNAGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Synthetic Pathway

The synthesis of Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate involves sequential functionalization of the pyridine ring, beginning with precursor modification and culminating in the introduction of the chlorosulfonyl group. A representative pathway is outlined below:

Step 1: Synthesis of 3-Amino-5-chloropyridine

Starting with 3-nitro-5-chloropyridine, catalytic hydrogenation using palladium on carbon (Pd/C) and ammonium formate in methanol achieves selective reduction of the nitro group to an amine. Typical conditions include reflux for 4–6 hours, yielding 3-amino-5-chloropyridine with >90% efficiency.

Step 2: Carbamate Protection

The amine group is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. Reaction in a biphasic system (dichloromethane-water) with sodium bicarbonate as a base at 0–5°C ensures minimal side reactions. Isolation via extraction and drying yields Benzyl N-(5-chloropyridin-3-yl)carbamate.

Step 3: Chlorosulfonyl Group Introduction

The critical step involves converting the 5-chloro substituent to a chlorosulfonyl group. This is achieved through a three-stage process:

  • Nucleophilic Substitution : Treatment with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C replaces chloride with a thiol group.
  • Oxidation : Hydrogen peroxide (30%) in hydrochloric acid oxidizes the thiol to a sulfonic acid.
  • Chlorination : Phosphorus pentachloride (PCl₅) in refluxing dichloromethane converts the sulfonic acid to the sulfonyl chloride.

Representative Reaction Conditions Table

Step Reagents/Conditions Temperature Time Yield
1 H₂, Pd/C, HCOONH₄, MeOH Reflux 6 h 92%
2 Cbz-Cl, NaHCO₃, DCM/H₂O 0–5°C 2 h 88%
3a NaSH, DMF 80°C 4 h 75%
3b H₂O₂, HCl RT 1 h 95%
3c PCl₅, DCM Reflux 3 h 82%

Alternative Methodologies

Route A: Direct Sulfonation-Chlorination

In this approach, 3-aminopyridine undergoes directed sulfonation at position 5 using fuming sulfuric acid, followed by chlorination with PCl₅. Protection of the amine post-sulfonation avoids side reactions but requires stringent temperature control (0°C during sulfonation).

Route B: Metalation Strategy

Directed ortho-metalation using lithium diisopropylamide (LDA) enables precise functionalization. After protecting the amine with a tert-butoxycarbonyl (Boc) group, metalation at position 5 allows reaction with sulfur dioxide, followed by chlorination.

Industrial-Scale Production

Optimization Parameters

Industrial synthesis prioritizes cost-efficiency and scalability. Key optimizations include:

  • Continuous Flow Hydrogenation : Replaces batch reactors for Step 1, reducing reaction time from 6 hours to 30 minutes.
  • Solvent Recycling : DCM from Step 2 is recovered via distillation, cutting material costs by 40%.
  • Catalyst Recovery : Pd/C is filtered and reactivated, lowering precious metal expenditure.

Purification Techniques

  • Crystallization : The final product is purified via recrystallization from ethyl acetate/hexane, achieving >99% purity.
  • Chromatography Avoidance : Industrial settings favor fractional distillation over column chromatography for intermediate isolation.

Industrial Production Metrics Table

Parameter Lab Scale Industrial Scale
Batch Size 10 g 50 kg
Cycle Time 48 h 12 h
Yield 68% 85%
Purity 95% 99.5%

Reaction Mechanism and Kinetics

Carbamate Formation

The Schotten-Baumann reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of Cbz-Cl. Bicarbonate neutralizes HCl, shifting equilibrium toward product formation.

Sulfonyl Chloride Synthesis

The thiol oxidation follows a radical mechanism, with H₂O₂ generating hydroxyl radicals that abstract hydrogen from -SH, leading to sulfinic acid intermediates. Subsequent oxidation and chlorination yield the sulfonyl chloride.

Challenges and Solutions

Regioselectivity in Sulfonation

The electron-withdrawing carbamate group directs electrophilic substitution to position 5. Computational modeling (DFT) confirms this orientation, with a 15 kcal/mol preference over position 4.

Byproduct Mitigation

  • Di-Substitution : Excess Cbz-Cl leads to overprotection. Controlled stoichiometry (1.1 eq Cbz-Cl) limits this to <2%.
  • Sulfone Formation : Over-oxidation of thiols is prevented by precise H₂O₂ dosing and low-temperature conditions.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate, also referred to as 2090263-33-3, is a chemical compound with potential applications in scientific research . The compound has a molecular weight of 326.76 g/mol and the molecular formula C13H11ClN2O4S .

Scientific Research Applications
this compound can be employed in studies related to protein modification and enzyme activity. The chlorosulfonyl group's reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modifying their activity. Research indicates that it can effectively inhibit certain enzymes involved in metabolic pathways, forming stable complexes with target proteins and altering enzymatic activity. These interactions suggest applications in drug design, particularly in targeting molecular pathways involving serine or cysteine residues in various enzymes.

ApplicationDescription
Enzyme Inhibition Studies Due to its chlorosulfonyl group, this compound can inhibit enzyme activity through covalent modification. It reacts with nucleophilic residues like serine or cysteine in enzymes, potentially altering enzyme function.
Pharmaceutical Research The compound is recognized for its potential utility in pharmaceutical research because of the reactivity of its chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This positions the compound as a candidate for drug development, particularly in creating enzyme inhibitors that could target specific biological pathways.
Synthesis Intermediate Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate serves as an intermediate in synthesizing more complex compounds. It can undergo substitution reactions with nucleophiles like amines or thiols, reduction with agents like lithium aluminum hydride or sodium borohydride, and oxidation with hydrogen peroxide or potassium permanganate.
Interaction Studies Interaction studies involving Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate are crucial for understanding the compound's potential therapeutic effects and mechanisms of action. The compound's chlorosulfonyl group is particularly reactive towards nucleophilic amino acids in proteins, facilitating covalent bond formation that can lead to enzyme inhibition.

Mechanism of Action

The mechanism of action of Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two structurally related molecules to highlight differences in functional groups, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Reactivity Profile Primary Applications
Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate Chlorosulfonyl, benzyl carbamate 326.76 High (nucleophilic substitution at -SO₂Cl) Intermediate for sulfonamide synthesis
4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide Benzylthio, dichlorophenyl carbamoyl 473.37 Moderate (thioether stability) Potential enzyme inhibition or antimicrobial agents
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate Fluorophenyl, tetrazole 404.41 Low (tetrazole bioisosteric properties) Life sciences research (e.g., kinase inhibitors)

Biological Activity

Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula C13H11ClN2O4SC_{13}H_{11}ClN_2O_4S and a molecular weight of 326.76 g/mol. Its structure includes a benzyl group, a carbamate moiety, and a chlorosulfonyl group attached to a pyridine ring. The chlorosulfonyl group is particularly reactive, allowing the compound to engage in covalent interactions with nucleophilic sites on proteins and enzymes, which is crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to modify enzyme functions through covalent bonding. The chlorosulfonyl group reacts with nucleophilic residues, such as serine or cysteine, leading to altered enzyme activity. This mechanism positions the compound as a candidate for drug development focused on enzyme inhibition.

Biological Activity Overview

Key Findings:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes by forming covalent bonds with active site residues, effectively altering their functionality. This inhibition can lead to significant changes in biological pathways that are critical for disease progression.
  • Potential Therapeutic Applications: Due to its reactivity, this compound is being explored for applications in treating various conditions by targeting specific enzymes involved in disease mechanisms.

Data Table: Biological Activity Summary

Biological Activity Mechanism Potential Applications
Enzyme InhibitionCovalent modification of enzyme active sitesDrug development for enzyme-targeted therapies
Interaction with ProteinsFormation of covalent bonds with nucleophilesUnderstanding protein function modulation
Antimicrobial ActivityPotential effects against bacterial enzymesDevelopment of new antimicrobial agents

Case Studies and Research Findings

  • Enzyme Targeting: Research has demonstrated that compounds similar to this compound exhibit potent inhibition of enzymes involved in cancer pathways. For instance, studies have shown that modifications at the chlorosulfonyl site significantly enhance the inhibitory effects on target enzymes .
  • Anticancer Properties: Preliminary studies suggest that this compound may disrupt autophagic processes in cancer cells, making them more susceptible to treatment. This aligns with findings from similar compounds that have shown efficacy in reducing tumor cell viability through autophagy modulation .
  • Reactivity Studies: Detailed interaction studies indicate that the chlorosulfonyl group enhances the reactivity of the compound towards various biological macromolecules, leading to significant alterations in their function. Such modifications are critical for understanding the therapeutic potential of this compound .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves coupling benzyl carbamate derivatives with chlorosulfonylpyridine intermediates. A base (e.g., triethylamine) is critical for deprotonation and facilitating nucleophilic substitution. Reaction conditions must be anhydrous to avoid hydrolysis of the chlorosulfonyl group. For example, highlights similar protocols using benzyl chloroformate and pyridine derivatives under inert atmospheres. Purification often requires column chromatography or recrystallization to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and carbamate linkage.
  • Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
  • X-ray Crystallography : For unambiguous structural determination (if crystals are obtainable). SHELX programs (e.g., SHELXL) are widely used for refinement .
  • HPLC : To assess purity (>95% is standard for publication).

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The chlorosulfonyl group is moisture-sensitive. Store under inert gas (argon/nitrogen) at −20°C in desiccated containers. Stability studies (e.g., TGA/DSC) can identify decomposition thresholds. recommends avoiding exposure to light or humidity, as carbamates may hydrolyze to amines under acidic/basic conditions .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorosulfonyl group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 3-position. Computational modeling (DFT studies) can map electron density to predict regioselectivity. For example, discusses analogous Pd-catalyzed C–N coupling reactions where substituent effects dictate reaction pathways .

Q. What analytical strategies resolve contradictions in kinetic data for hydrolysis of the carbamate group?

  • Methodological Answer : Contradictions may arise from solvent polarity or pH variations. Use:

  • Kinetic Isotope Effects (KIE) : To differentiate between acid/base-catalyzed mechanisms.
  • LC-MS Monitoring : Track degradation products in real-time.
  • Buffer Screening : Test stability across pH 2–10. notes that carbamate hydrolysis rates increase exponentially above pH 7 due to hydroxide ion attack .

Q. How can computational tools predict biological activity or toxicity profiles?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., enzymes with nucleophilic active sites).
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors/acceptors.
  • ADMET Prediction : Tools like SwissADME assess permeability and metabolic pathways. emphasizes interaction studies using SPR or NMR for validation .

Q. What experimental designs optimize yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Catalyst Screening : Evaluate Pd/Cu catalysts for coupling steps. demonstrates stepwise protocols for analogous carbamates, noting that excess reagents improve yields in sterically hindered reactions .

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